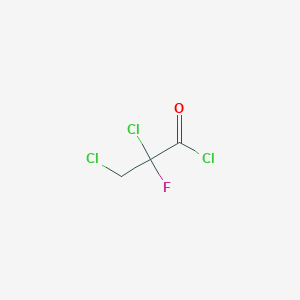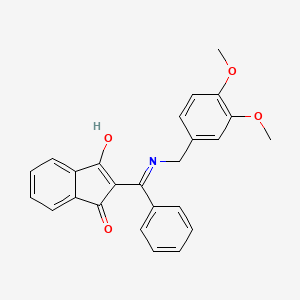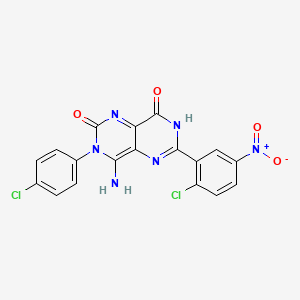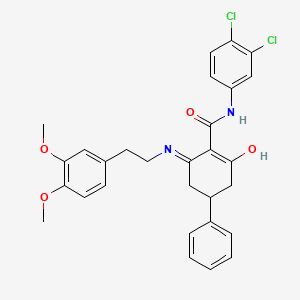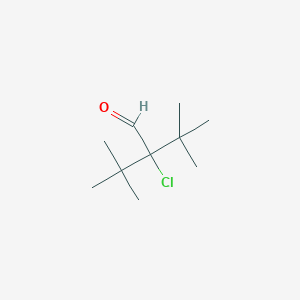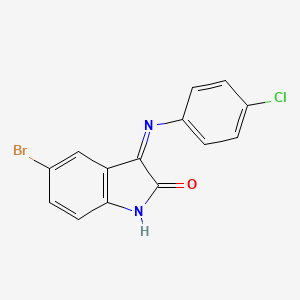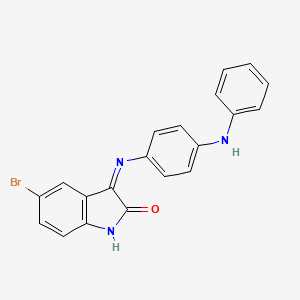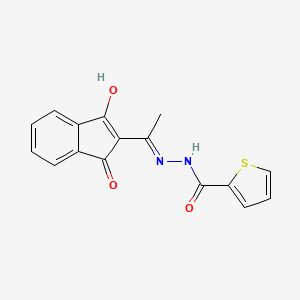
N-(((1,3-Dioxoindan-2-ylidene)ethyl)amino)-2-thienylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(((1,3-Dioxoindan-2-ylidene)ethyl)amino)-2-thienylformamide, commonly referred to as DITF, is an organic compound belonging to the family of heterocyclic compounds. It is an important building block in organic synthesis, as it has been used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The structure of DITF consists of a five-membered ring of two nitrogen atoms, a sulfur atom, an oxygen atom, and an ethyl group. The compound is highly reactive, and its reactivity can be used to synthesize a wide range of compounds.
作用機序
DITF is a highly reactive compound, and its reactivity is due to the presence of the five-membered ring. The ring is highly electron-rich, and this makes it highly reactive. The reactivity of the compound is due to the presence of the nitrogen and sulfur atoms, which are both highly electronegative. The presence of the ethyl group also contributes to the reactivity of the compound.
Biochemical and Physiological Effects
DITF has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have anti-viral and anti-bacterial properties, as well as to inhibit the growth of certain bacteria. Additionally, it has been shown to have a positive effect on the cardiovascular system, as it has been shown to reduce cholesterol levels and improve blood flow.
実験室実験の利点と制限
DITF has several advantages when used in laboratory experiments. It is highly reactive, which makes it useful for synthesizing a wide range of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is also highly reactive, which can lead to unwanted side reactions and the formation of unwanted products. Additionally, it is not very stable and can decompose over time.
将来の方向性
For research into DITF include further exploration of its biochemical and physiological effects. Additionally, further research into its reactivity and its use in organic synthesis could lead to the development of new compounds and applications. Additionally, further research into its stability and decomposition could lead to the development of more stable compounds. Finally, further research into its use as a reagent in organic synthesis could lead to the development of new synthetic methods and applications.
合成法
DITF can be synthesized in a variety of ways. The most commonly used synthesis method is the Knoevenagel condensation reaction. In this reaction, two molecules of aldehyde are reacted with a primary amine in the presence of a base. The reaction produces a product with a five-membered ring, which is the desired product. The reaction is highly efficient and can be used to synthesize a wide range of compounds.
科学的研究の応用
DITF has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in organic synthesis, as it is highly reactive and can be used to synthesize a wide range of compounds. Additionally, it has been used in the synthesis of biologically active compounds, such as peptides, proteins, and nucleic acids.
特性
IUPAC Name |
N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-9(17-18-16(21)12-7-4-8-22-12)13-14(19)10-5-2-3-6-11(10)15(13)20/h2-8,19H,1H3,(H,18,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVDNUDWVPEIFA-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





